molecular formula C13H17F2NO2S B2393283 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide CAS No. 2309308-30-1

3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

Cat. No. B2393283
CAS RN: 2309308-30-1
M. Wt: 289.34
InChI Key: JUUBELUDLZBZGJ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The exact mechanism of action of 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It is also thought to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which may improve cognitive function. It has also been shown to increase dopamine levels, which may have implications for the treatment of Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory effects, which may protect against neuronal damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are many potential future directions for research on 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. Some of these include:
1. Further investigation of its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Exploration of its effects on other neurotransmitter systems in the brain, such as the serotonergic and noradrenergic systems.
3. Investigation of its potential as a neuroprotective agent in models of neurodegenerative diseases.
4. Development of new derivatives of 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide with improved pharmacological properties.
5. Investigation of its potential as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in medicinal chemistry, drug discovery, and neuropharmacology make it an important compound for further investigation. While there are still many unanswered questions regarding its mechanism of action and potential therapeutic uses, ongoing research is likely to shed more light on its properties and applications.

Synthesis Methods

The synthesis of 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the reaction of 3,4-Difluoroaniline with 2-Methoxy-4-methylsulfanylbutyric acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with benzoyl chloride to yield the final product.

Scientific Research Applications

3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved pharmacological properties. In neuropharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.

properties

IUPAC Name

3,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)9-3-4-11(14)12(15)7-9/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBELUDLZBZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

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